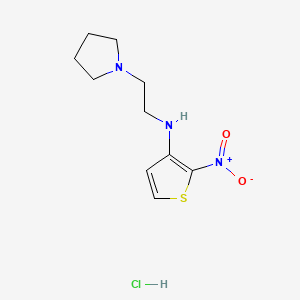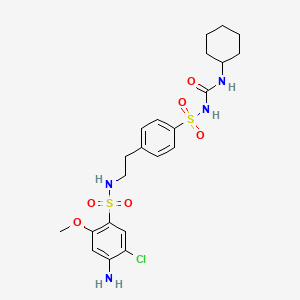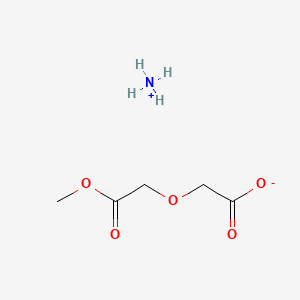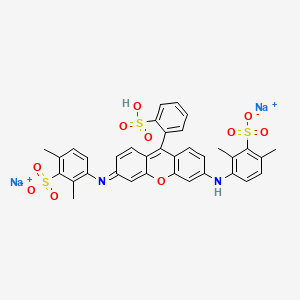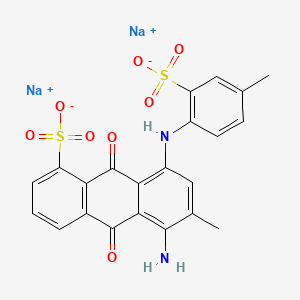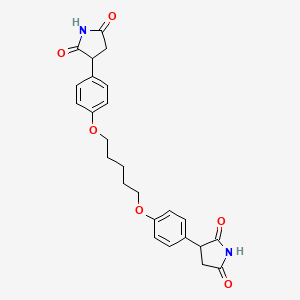
3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile is a chemical compound known for its unique structure and diverse applications in scientific research. It features a trimethoxyphenyl group, a morpholinomethylene moiety, and a phenylacetonitrile core, making it a versatile molecule in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with morpholine and acetonitrile under specific reaction conditions. The process may include:
Condensation Reaction: The aldehyde group of 3,4,5-trimethoxybenzaldehyde reacts with morpholine to form an imine intermediate.
Nitrile Addition: The imine intermediate then reacts with acetonitrile to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
化学反応の分析
Types of Reactions
3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. The morpholinomethylene moiety may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the nitrile and morpholinomethylene moieties.
3,4,5-Trimethoxyphenylacetonitrile: Similar structure but without the morpholinomethylene group.
Morpholinomethylene derivatives: Compounds with the morpholinomethylene moiety but different aromatic groups.
Uniqueness
3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile is unique due to its combination of the trimethoxyphenyl group, morpholinomethylene moiety, and phenylacetonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
特性
CAS番号 |
49679-37-0 |
|---|---|
分子式 |
C16H20N2O4 |
分子量 |
304.34 g/mol |
IUPAC名 |
(Z)-3-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H20N2O4/c1-19-14-8-12(9-15(20-2)16(14)21-3)13(10-17)11-18-4-6-22-7-5-18/h8-9,11H,4-7H2,1-3H3/b13-11+ |
InChIキー |
ZLDUHAWGSJRXRZ-ACCUITESSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C(=C/N2CCOCC2)/C#N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=CN2CCOCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



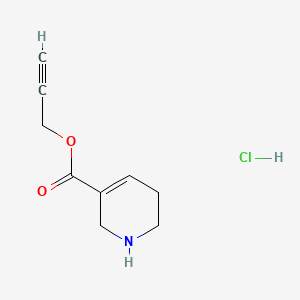

![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)

